

physicochemical properties of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

Cat. No.: B1318176

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-Methyl-2-piperidin-4-yl-1H-benzoimidazole**

Introduction

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a benzimidazole core linked to a piperidine moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents.^{[1][2]} The presence of the piperidine ring is noted to enhance its solubility and bioavailability, which are critical parameters for drug efficacy.^[1] This compound serves as a key intermediate in the development of drugs targeting a range of conditions, including neurological disorders and cancer.^[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and its biological context.

Core Physicochemical Properties

The fundamental physicochemical properties of **5-Methyl-2-piperidin-4-yl-1H-benzoimidazole** are summarized in the table below. This data is essential for researchers engaged in its synthesis, formulation, and application in drug discovery.

Property	Value	Source
IUPAC Name	5-methyl-2-(piperidin-4-yl)-1H-benzimidazole	[3]
Synonyms	5-Methyl-2-(4-piperidinyl)-1H-benzimidazole	[1][3]
CAS Number	295790-48-6	[1]
Molecular Formula	C ₁₃ H ₁₇ N ₃	[1][3][4]
Molecular Weight	215.30 g/mol	[1]
Melting Point	219-225 °C	[1]
Appearance	Slightly purple powder	[1]
Purity	≥95-99% (HPLC)	[1][3]
Storage Conditions	0-8 °C, inert atmosphere, dark place	[1]

Note: Data for boiling point, pKa, logP, and specific solubility values are not readily available in public literature. The determination of these properties would require experimental analysis.

Detailed Physicochemical Analysis

A deeper understanding of properties like solubility, lipophilicity (logP), and ionization constant (pKa) is crucial for drug development.

- Solubility: The aqueous solubility of a compound is a critical determinant of its absorption and distribution in the body. The benzimidazole and piperidine rings in the structure of **5-Methyl-2-piperidin-4-yl-1H-benzimidazole** are expected to contribute to its solubility profile. The hydrochloride salt form of similar benzimidazole derivatives is often synthesized to enhance aqueous solubility.[5]
- Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. For ionizable molecules like this one, the distribution coefficient (logD) at a specific pH (e.g., physiological

pH 7.4) is more relevant.[6][7] A balanced logD is essential for good oral bioavailability, allowing the drug to be soluble in the gastrointestinal tract while also being permeable through the intestinal wall.

- Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. **5-Methyl-2-piperidin-4-yl-1H-benzimidazole** has basic nitrogen atoms in both the piperidine and imidazole rings, which can be protonated. Knowing the pKa values is vital for predicting its behavior in different physiological compartments and for developing suitable formulations.

Experimental Protocols

While specific experimental data for all physicochemical properties of this compound are not published, the following are standard high-throughput methods used to determine them for novel chemical entities.[8]

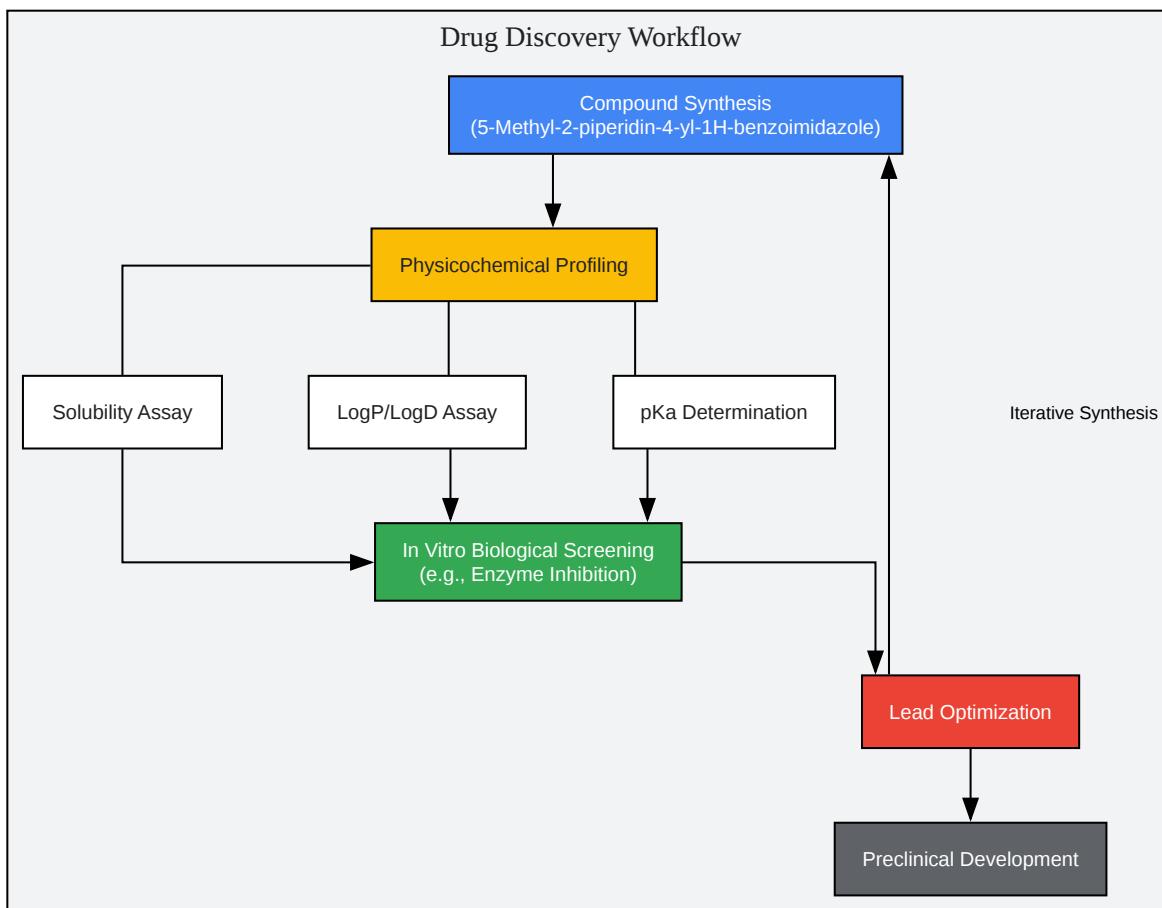
Determination of logP/logD (Shake-Flask Method)

- Preparation: A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (typically at pH 7.4 for logD).
- Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP (for the neutral species) or logD (at a specific pH) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

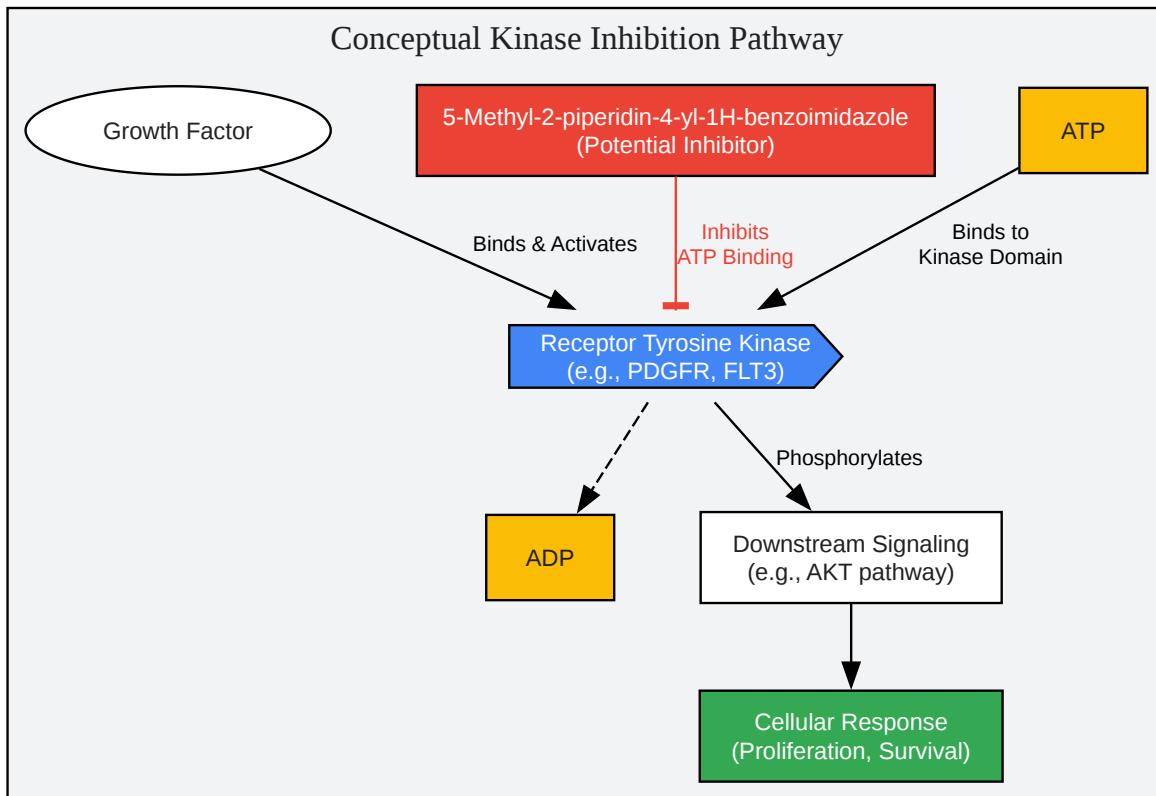
- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
- **Equilibration:** The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
- **Separation:** The saturated solution is filtered to remove any undissolved solid.
- **Analysis:** The concentration of the dissolved compound in the filtrate is measured, typically by HPLC with a calibration curve.

Determination of pKa (Potentiometric Titration)


- **Solution Preparation:** A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- **pH Measurement:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- **Data Analysis:** The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Biological Context and Applications

5-Methyl-2-piperidin-4-yl-1H-benzimidazole is a versatile building block in medicinal chemistry.^[1] Benzimidazole derivatives are known to exhibit a wide range of biological activities, and this compound is specifically noted for its potential in the development of treatments for neurological disorders and as a lead for novel anti-cancer therapies.^[1] Its structure is similar to known pharmacophores, which allows for the exploration of various derivatives to enhance efficacy and reduce side effects.^[1] The ability of some benzimidazoles to act as kinase inhibitors suggests a potential mechanism of action in cancer treatment.^[9]


Visualizations

The following diagrams illustrate the logical workflow of physicochemical profiling in drug discovery and a conceptual signaling pathway where this compound might act.

[Click to download full resolution via product page](#)

Caption: Physicochemical profiling workflow in drug discovery.

[Click to download full resolution via product page](#)

Caption: Conceptual model of receptor tyrosine kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Methyl-2-piperidin-4-yl-1H-benzimidazole | CymitQuimica cymitquimica.com

- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride () for sale [vulcanchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crenolanib - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physicochemical properties of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318176#physicochemical-properties-of-5-methyl-2-piperidin-4-yl-1h-benzoimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com